molecular formula C4H13N3O2S2 B7855413 N-(Dithiocarboxy)sarcosineDiammoniumSalt

N-(Dithiocarboxy)sarcosineDiammoniumSalt

Cat. No.: B7855413
M. Wt: 199.3 g/mol
InChI Key: BNZQESGTMHPWNZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

diazanium;2-[methyl(sulfidocarbothioyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZQESGTMHPWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Dithiocarboxy)sarcosine diammonium salt, also referred to as E7766, is a compound that has garnered attention in recent years due to its potential biological activities, particularly as a stimulator of the STING (Stimulator of Interferon Genes) pathway. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24_{24}H32_{32}F2_2N12_{12}O8_8P2_2S2_2
  • Molecular Weight : 780.66 g/mol
  • CAS Number : 2242635-03-4

N-(Dithiocarboxy)sarcosine diammonium salt acts primarily as a STING agonist. The STING pathway is crucial for the innate immune response, particularly in recognizing cytosolic DNA and triggering the production of type I interferons and other cytokines. E7766 has demonstrated a strong binding affinity with a dissociation constant (Kd) of 40 nM, indicating its potency in activating this pathway .

Biological Activities

  • Antitumor Activity :
    • E7766 exhibits significant antitumor effects in various cancer models. In vitro studies have shown that it inhibits different human STING variants with varying efficacy (EC50 values ranging from 1 μM to 4.9 μM) .
    • In vivo studies using murine models have reported that a single intratumoral injection of E7766 (10 mg/kg) leads to substantial tumor regression and induces long-lasting immune memory responses against liver metastatic tumors .
  • Immune Modulation :
    • The compound enhances the immune response by promoting the production of pro-inflammatory cytokines. This is particularly beneficial in cancer therapy, where an enhanced immune response can lead to better tumor control .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that N-(Dithiocarboxy)sarcosine diammonium salt may possess antimicrobial properties, although detailed studies are still needed to elucidate its effectiveness against specific pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant tumor regression in murine models; long-lasting immune memory
Immune ResponseEnhanced cytokine production; activation of STING pathway
AntimicrobialPotential antimicrobial activity; further research required

Notable Research Findings

  • A study published in ChemMedChem highlighted the compound's ability to activate STING and induce an immune response in various cancer models, demonstrating its potential as an immunotherapeutic agent .
  • Another research article indicated that E7766 could modulate gut microbiota composition, suggesting additional therapeutic avenues in metabolic disorders .

Scientific Research Applications

Key Applications

  • Metal Ion Detection and Extraction
    • N-(Dithiocarboxy)sarcosine diammonium salt is extensively used for the selective determination of metal ions, particularly mercury(II). Research demonstrates its effectiveness in solvent extraction methods, where it forms stable complexes with metal ions, facilitating their detection through techniques such as reversed-phase high-performance liquid chromatography (HPLC) .
  • Environmental Monitoring
    • The compound serves as a chelating agent in environmental studies, particularly for monitoring heavy metals in water samples. Its ability to bind with soft metal ions allows for the removal and quantification of these contaminants, contributing to environmental safety assessments.
  • Spin Trapping in Biological Studies
    • When bound to Fe²⁺ ions, N-(Dithiocarboxy)sarcosine acts as a hydrophilic spin trap, useful in studies involving reactive oxygen species (ROS) and free radicals. This application is critical in understanding oxidative stress and its implications in various biological processes .
  • Analytical Chemistry
    • The compound is utilized in analytical methodologies that require the masking of metal ions to prevent interference during assays. Its role as a masking reagent is vital in improving the accuracy of analytical results in complex matrices.

Case Study 1: Selective Determination of Mercury(II) Ions

A study published in Analytical Chemistry explored the selective extraction of mercury(II) ions using N-(Dithiocarboxy)sarcosine diammonium salt. The researchers demonstrated that the compound could effectively form a chelate with mercury, allowing for its subsequent extraction into organic solvents and quantification via HPLC. This method showcased high sensitivity and selectivity, making it a promising approach for environmental monitoring of mercury contamination .

Case Study 2: Spin Trapping Applications

Research highlighted the use of N-(Dithiocarboxy)sarcosine as a spin trap for Fe²⁺ ions, emphasizing its role in detecting free radicals generated during oxidative stress conditions. The study provided insights into the kinetics of radical formation and decay, contributing to the understanding of oxidative damage in biological systems .

Data Table: Summary of Applications

Application AreaDescriptionReference
Metal Ion DetectionSelective extraction and quantification of mercury(II) using HPLC
Environmental MonitoringChelation and removal of heavy metals from water samples
Biological StudiesSpin trapping for reactive oxygen species detection
Analytical ChemistryMasking reagent to improve assay accuracy

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(Dithiocarboxy)sarcosine diammonium salt
  • CAS No.: 29664-09-3
  • Molecular Formula : C₄H₁₃N₃O₂S₂
  • Molar Mass : 199.3 g/mol .
  • Purity : ≥95% (HPLC) to 98%, depending on supplier .
  • Storage : -20°C; stable at room temperature during transport .

Functional Properties :

  • Acts as a water-soluble masking reagent for soft metal ions (e.g., Cu²⁺, Fe²⁺).
  • Forms hydrophilic spin traps with Fe²⁺ for studying nitric oxide (NO) in biological systems .
  • Applications include analytical chemistry, biochemistry, and materials science.

Comparison with Structurally and Functionally Similar Compounds

N-(Dithiocarboxy)sarcosine Disodium Salt Dihydrate (DTCS Na)

  • CAS No.: 13442-87-0
  • Molecular Formula : C₄H₇NNa₂O₂S₂·2H₂O (inferred from hydration state) .
  • Applications :
    • Anionic surfactant for DNA isolation (e.g., lysing Streptococcus mutans).
    • Protein denaturation in biochemical assays .
  • Key Differences :
    • Cation Type : Sodium (Na⁺) vs. ammonium (NH₄⁺) in the diammonium salt.
    • Solubility : Both are water-soluble, but sodium salts generally exhibit higher solubility in polar solvents.
    • Function : Disodium salt lacks spin-trapping utility with Fe²⁺, emphasizing surfactant roles .

Crocetin Diammonium Salt

  • CAS No.: Not explicitly provided (patented by Yang et al., 2012) .
  • Source: Extracted from Gardenia jasminoides using ammonia and organic solvents .
  • Applications: Primarily used in traditional medicine and nutraceuticals. No reported role in metal chelation or spin trapping.
  • Key Differences :
    • Origin : Plant-derived vs. synthetic preparation of N-(dithiocarboxy)sarcosine diammonium salt.
    • Function : Focused on antioxidant and anti-inflammatory properties, unlike the metal-binding specificity of the sarcosine derivative .

N-(Dithiocarbamoyl)-N-Methyl-D-Glucamine Sodium Salt

  • CAS No.: 2484-55-1 .
  • Molecular Formula : C₈H₁₆NNaO₅S (inferred from related compounds).
  • Applications :
    • Chelator for heavy metals (e.g., Pb²⁺, Cd²⁺) in environmental and industrial contexts.
  • Key Differences :
    • Structural Backbone : D-glucosamine derivative vs. sarcosine (N-methyl glycine).
    • Selectivity : Prefers harder Lewis acids (e.g., transition metals) over soft ions like Cu²⁺ .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molar Mass (g/mol) Cation Primary Applications Solubility
N-(Dithiocarboxy)sarcosine Diammonium Salt C₄H₁₃N₃O₂S₂ 199.3 NH₄⁺ NO spin trapping, metal ion masking Water-soluble
N-(Dithiocarboxy)sarcosine Disodium Salt C₄H₇NNa₂O₂S₂·2H₂O ~245 (estimated) Na⁺ DNA isolation, surfactant Water-soluble
Crocetin Diammonium Salt C₂₀H₂₄O₄(NH₄)₂ ~400 (estimated) NH₄⁺ Nutraceuticals, traditional medicine Organic solvents
N-Methyl-D-glucamine Dithiocarbamate C₈H₁₆NNaO₅S ~285 (estimated) Na⁺ Heavy metal chelation Polar solvents

Research Findings and Functional Insights

  • Metal Selectivity: N-(Dithiocarboxy)sarcosine diammonium salt exhibits high affinity for soft metal ions (e.g., Cu²⁺, Ag⁺) due to the dithiocarbamate (-S₂C=N-) group, which provides strong σ-donor and π-acceptor properties .
  • Spin Trapping Mechanism: When bound to Fe²⁺, it forms stable paramagnetic complexes, enabling NO detection via electron paramagnetic resonance (EPR) spectroscopy .
  • Economic Considerations: Priced at €332.20/50 mg, it is costlier than disodium analogs (e.g., €493.45/100 mg for the diammonium salt vs. lower-cost disodium variants) .

Preparation Methods

Reaction Mechanism and Stoichiometry

Sarcosine reacts with CS₂ in a 1:1 molar ratio in aqueous ammonia (NH₃), as shown below:
CH3NHCH2COOH+CS2+2NH3C4H13N3O2S2+H2O\text{CH}_3\text{NHCH}_2\text{COOH} + \text{CS}_2 + 2\text{NH}_3 \rightarrow \text{C}_4\text{H}_{13}\text{N}_3\text{O}_2\text{S}_2 + \text{H}_2\text{O}
The reaction proceeds at 0–5°C to minimize side reactions, with a typical yield of 65–75%.

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents CS₂ evaporation
Ammonia Concentration25–30% (w/w)Ensures solubility
Reaction Time4–6 hoursMaximizes conversion

Optimized Industrial-Scale Methods

Commercial suppliers like VulcanChem and Sigma-Aldrich employ modified protocols to enhance scalability and purity.

Continuous Flow Synthesis

A continuous flow reactor system reduces reaction time to 2 hours by maintaining precise temperature control (5°C ± 1°C) and automated pH adjustment (pH 9.0–9.5). This method achieves yields ≥85% with ≥98% purity.

Solvent-Free Approaches

Recent advancements utilize mechanochemical grinding of sarcosine and ammonium dithiocarbamate in a ball mill. This solvent-free method eliminates aqueous waste and achieves 70% yield, though purity remains lower (92–95%).

Purification and Isolation

Crude product purification involves:

  • Crystallization : Dissolving the product in hot methanol (60°C) and cooling to −20°C to precipitate crystals.

  • Ion-Exchange Chromatography : Using Dowex 50WX4 resin to remove residual ammonium ions, increasing purity to >99%.

Analytical Characterization

Post-synthesis analysis ensures compliance with quality standards:

Spectroscopic Data

  • IR Spectroscopy : Strong absorption at 1,250 cm⁻¹ (C=S stretch) and 1,580 cm⁻¹ (COO⁻ asymmetric stretch).

  • NMR (D₂O) : δ 3.12 ppm (s, 3H, N–CH₃), δ 3.95 ppm (s, 2H, CH₂), δ 4.20 ppm (s, 2H, NH₄⁺).

Purity Assessment

MethodAcceptance Criteria
HPLC (C18 column)Retention time = 5.2 min
Elemental AnalysisC: 24.1%, H: 6.5%, N: 21.0%

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Classical Batch65–7595–97Moderate
Continuous Flow≥85≥98High
Mechanochemical7092–95Low

Research Advancements and Challenges

Recent studies focus on enzymatic synthesis using E. coli-expressed dithiocarbamate synthase, which achieves 80% yield but requires costly cofactors . A major unresolved challenge is minimizing CS₂ usage due to its toxicity and environmental impact.

Q & A

Basic: What are the recommended methods for synthesizing N-(Dithiocarboxy)sarcosine Diammonium Salt?

Answer:
The synthesis typically involves reacting sarcosine (N-methylglycine) with carbon disulfide under alkaline conditions to form the dithiocarboxylate intermediate, followed by ammonium salt precipitation. A method analogous to crocetin diammonium salt preparation (patented) can be adapted:

  • Step 1: React sarcosine with CS₂ in ammonia solution to form the dithiocarboxy intermediate.
  • Step 2: Concentrate the mixture and precipitate the diammonium salt using chilled methanol or isopropanol (low solubility in organic solvents aids crystallization).
  • Step 3: Purify via HPD-100 resin chromatography to remove unreacted precursors .
    Key Validation: Confirm product identity using elemental analysis and FT-IR for the dithiocarbamate (-N-CSS⁻) group.

Basic: How should researchers characterize the molecular structure and purity of this compound?

Answer:

  • Elemental Analysis (EA): Verify C, H, N, and S content against theoretical values (e.g., C₄H₁₃N₃O₂S₂) .
  • Spectroscopy:
    • FT-IR: Peaks at ~1250 cm⁻¹ (C=S stretch) and ~1500 cm⁻¹ (N-CSS⁻ asymmetric vibration).
    • ¹H/¹³C NMR: Assign methyl (N-CH₃) and ammonium (NH₄⁺) protons.
  • Mass Spectrometry (HRMS): Resolve discrepancies in reported molecular formulas (e.g., C₄H₁₃N₃O₂S₂ vs. ambiguous C?H??N?O?S) .

Basic: What safety precautions are critical during handling?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye irritation (similar to N-Nitrososarcosine protocols) .
  • Ventilation: Use fume hoods to avoid inhaling dust; the compound may decompose under heat to release NH₃ or NOx (observe diammonium tartrate decomposition analogs) .
  • Storage: Keep in airtight containers at 4°C, away from strong oxidizers .

Advanced: How can researchers resolve contradictions in reported molecular formulas?

Answer:
Discrepancies (e.g., C₄H₁₃N₃O₂S₂ vs. incomplete formulas) arise from inconsistent sourcing or analytical methods. To resolve:

  • High-Resolution Mass Spectrometry (HRMS): Determine exact mass (theoretical m/z for C₄H₁₃N₃O₂S₂: 199.29).
  • X-ray Crystallography: Confirm crystal structure if single crystals are obtainable .

Advanced: What mechanistic role does the dithiocarboxy group play in metal chelation?

Answer:
The -CSS⁻ group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Methodological steps:

  • Titration Studies: Monitor complexation via UV-Vis spectroscopy (shift in λmax upon metal binding).
  • Stability Constants: Determine using potentiometric titration (compare with EDTA diammonium salt chelation efficiency) .

Intermediate: How to assess thermal stability and decomposition pathways?

Answer:

  • TGA/DSC: Analyze weight loss between 100–300°C; observe NH₃ release (endothermic peak).
  • GC-MS: Identify decomposition products (e.g., NH₃, CS₂) under controlled pyrolysis .

Advanced: How does this compound compare to its disodium salt analog (CAS 13442-87-0) in reactivity?

Answer:

  • Solubility: The diammonium salt is more water-soluble than the disodium form due to smaller cation size.
  • pH Sensitivity: Ammonium salts may release NH₃ under basic conditions, altering reaction kinetics.
  • Experimental Design: Compare metal-binding efficiency in buffer solutions at varying pH .

Intermediate: What analytical methods quantify purity in bulk samples?

Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm; calibrate with a reference standard.
  • Kjeldahl Nitrogen Analysis: Quantify ammonium content (theoretical N%: 21.1%) .

Advanced: How to troubleshoot inconsistent bioactivity results in cell-based assays?

Answer:

  • Contamination Check: Test for endotoxins (LAL assay) or residual solvents (GC-MS).
  • Buffer Compatibility: Ensure the compound does not precipitate in cell culture media (pre-solubilize in ammonium-free buffers) .

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